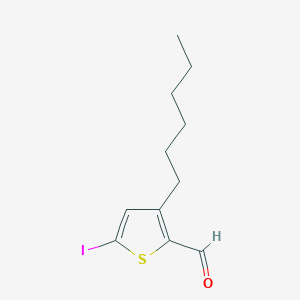
3-Hexyl-5-iodo-2-thiophenecarboaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-5-iodo-2-thiophenecarboaldehyde is an organosulfur compound with the molecular formula C11H15IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a hexyl chain and an iodine atom attached to the thiophene ring, as well as an aldehyde functional group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde typically involves the iodination of 3-hexylthiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-hexylthiophene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: 3-Hexyl-5-iodo-2-thiophenecarboxylic acid.
Reduction: 3-Hexyl-5-iodo-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hexyl-5-iodo-2-thiophenecarboaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various nucleophilic addition and condensation reactions. The iodine atom can undergo substitution reactions, making the compound versatile in synthetic chemistry .
Comparación Con Compuestos Similares
Thiophene-2-carboxaldehyde: A simpler analog without the hexyl and iodine substituents.
3-Hexylthiophene: Lacks the iodine and aldehyde groups.
5-Iodo-2-thiophenecarboxaldehyde: Similar but without the hexyl chain
Uniqueness: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde is unique due to the combination of its hexyl chain, iodine atom, and aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing more complex molecules .
Propiedades
Fórmula molecular |
C11H15IOS |
|---|---|
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
3-hexyl-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15IOS/c1-2-3-4-5-6-9-7-11(12)14-10(9)8-13/h7-8H,2-6H2,1H3 |
Clave InChI |
CYSIOLSDEIZBAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
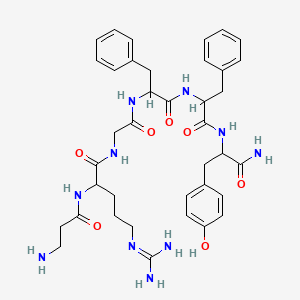


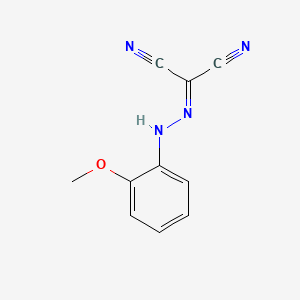
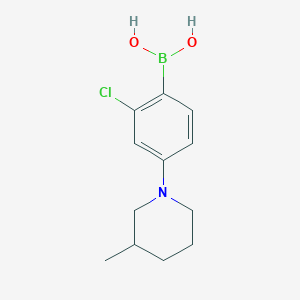
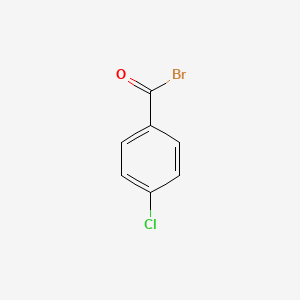
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
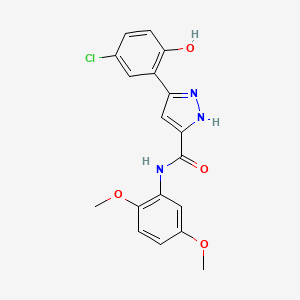

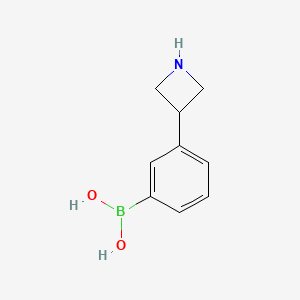
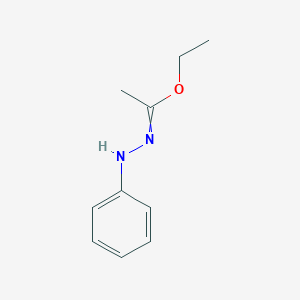
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
